molecular formula C18H12Cl2N4S B14919983 3-(2,4-dichlorophenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-dichlorophenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14919983
M. Wt: 387.3 g/mol
InChI Key: VQSYGEYVWUSJNP-RMKNXTFCSA-N
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Description

3-(2,4-DICHLOROPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with 2,4-dichlorophenyl and 4-methylstyryl groups

Preparation Methods

The synthesis of 3-(2,4-DICHLOROPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by oxidation to form the triazole ring.

    Formation of the thiadiazole ring: The triazole ring is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Substitution reactions:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-(2,4-DICHLOROPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,4-DICHLOROPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

3-(2,4-DICHLOROPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other triazolothiadiazole derivatives, such as:

    3-(2,4-DICHLOROPHENYL)-6-(4-METHOXYSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: This compound has a methoxy group instead of a methyl group, which may affect its chemical reactivity and biological activity.

    3-(2,4-DICHLOROPHENYL)-6-(4-ETHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: The presence of an ethyl group instead of a methyl group can influence the compound’s physical properties and interactions with biological targets.

The uniqueness of 3-(2,4-DICHLOROPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H12Cl2N4S

Molecular Weight

387.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-[(E)-2-(4-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12Cl2N4S/c1-11-2-4-12(5-3-11)6-9-16-23-24-17(21-22-18(24)25-16)14-8-7-13(19)10-15(14)20/h2-10H,1H3/b9-6+

InChI Key

VQSYGEYVWUSJNP-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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